Boc-Asn-Gly-OEt
Overview
Description
“Boc-Asn-Gly-OEt” is a chemical compound with the molecular formula C13H23N3O6 . It is also known as Ethyl N2- { [ (2-methyl-2-propanyl)oxy]carbonyl}-L-asparaginylglycinate .
Molecular Structure Analysis
The this compound molecule contains a total of 44 bonds. There are 21 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 ester(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.34 . It has a density of 1.2±0.1 g/cm3, a boiling point of 559.1±50.0 °C at 760 mmHg, and a flash point of 291.9±30.1 °C . It has 9 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Transesterification Processes
Boc-Asn-Gly-OEt has been studied in the context of transesterification processes. Research indicates that in the presence of calcium acetate, protected peptide esters like this compound undergo transesterification. This reaction has been observed in methanol-containing calcium acetate solutions, highlighting the importance of this compound in peptide derivative studies (Miranda, Theobaldo, & Tominaga, 2009).
Synthesis of Precursor Dipeptides
This compound plays a role in the synthesis of precursor dipeptides. Studies have shown its utility in reverse micellar systems using proteases for synthesis, with investigations into the optimization of reaction conditions to improve dipeptide yields (Chen et al., 1998).
Conformational Analysis of Glycopeptides
Research on this compound also includes the conformational analysis of glycopeptides. This entails studying the structure and intramolecular interactions in solutions of glycopeptides containing this compound, providing insights into the conformational behavior of these compounds (Ishii, Inoue, & Chǔjǒ, 1985).
Catalysis in Enzymatic Synthesis
The compound has been used as a catalyst in enzymatic synthesis, particularly in obtaining protected di- and tripeptide esters. Studies demonstrate its role in catalyzing the formation of these compounds, offering valuable insights into the synthesis of asparagine-containing peptides (Miranda & Tominaga, 1991).
Protease-Catalyzed Synthesis
Further research includes its use in the protease-catalyzed synthesis of precursor dipeptides in reverse micelles. This demonstrates its versatility in different chemical environments and its utility in peptide synthesis (Chen et al., 1998).
Future Directions
Mechanism of Action
Target of Action
Boc-Asn-Gly-OEt is a biochemical compound used in proteomics research Similar compounds, such as boc-gly-pro, have been shown to target fibroblast activation protein (fap), a serine protease overexpressed on the surface of tumor-associated fibroblasts .
Mode of Action
For instance, Boc-Gly-Pro, a similar compound, is recognized and cleaved by FAP when attached to a drug molecule . This suggests that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
Based on the known targets of similar compounds, it can be hypothesized that this compound may influence pathways related to fibroblast activation and tumor growth .
Pharmacokinetics
It is known that the compound should be stored at 2-8 °c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.
Result of Action
For instance, Boc-Gly-Pro-annonaceous acetogenin prodrugs have shown high potency to inhibit the growth of various cancer cell lines .
Action Environment
It is known that the compound should be stored at 2-8 °c , suggesting that temperature could be a significant environmental factor affecting its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Boc-Asn-Gly-OEt plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds . The compound’s structure allows it to act as a substrate for these enzymes, enabling the synthesis of specific peptides. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, contributing to its stability and functionality in biochemical assays .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain signaling pathways by acting as a competitive inhibitor or activator of specific enzymes . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cellular metabolism and other critical functions . The compound’s impact on cell function highlights its potential as a valuable tool in cellular and molecular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can result in changes in enzyme conformation, affecting their function and, consequently, the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects are often related to the compound’s ability to modulate enzyme activity and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse reactions . Studies have shown that there is a threshold effect, where the compound’s impact on cellular and biochemical processes becomes more pronounced at specific concentrations . It is essential to carefully control the dosage to avoid potential toxic effects and ensure the desired outcomes in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the production and consumption of metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions help to localize the compound to particular cellular compartments, where it can exert its effects on biochemical and cellular processes . The compound’s distribution is crucial for its functionality, as it ensures that this compound reaches its target sites within the cell.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with the appropriate biomolecules and participate in relevant biochemical pathways
Properties
IUPAC Name |
ethyl 2-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-5-21-10(18)7-15-11(19)8(6-9(14)17)16-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H2,14,17)(H,15,19)(H,16,20)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUCEFIHQRKEGS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427240 | |
Record name | Boc-Asn-Gly-OEt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211056-85-8 | |
Record name | Boc-Asn-Gly-OEt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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